6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(4-pyrazol-1-ylcyclohexyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-16-8-3-13-11-18(22-17(13)12-16)19(24)21-14-4-6-15(7-5-14)23-10-2-9-20-23/h2-3,8-12,14-15,22H,4-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCVAADPRBHBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the pyrazole ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
The compound 6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have indicated that indole derivatives, including compounds structurally related to this compound, exhibit significant anticancer properties. The mechanism of action often involves the modulation of multiple signaling pathways associated with cancer cell proliferation and apoptosis. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, making them promising candidates for further development as anticancer agents .
Platelet Production Enhancement
The compound has been investigated for its potential role as an agonist of the thrombopoietin receptor (TPO receptor). This application is particularly relevant in treating conditions like thrombocytopenia, where increased platelet production is necessary. The mechanism involves enhancing the signaling pathways that lead to megakaryocyte differentiation and platelet formation .
Neuroprotective Effects
Indole derivatives are also being studied for neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Compounds with similar indole structures have demonstrated protective effects against neurodegenerative diseases, suggesting a potential application for this compound in this area .
Table 1: Biological Activities of Indole Derivatives
Table 2: Mechanisms of Action
| Mechanism of Action | Description |
|---|---|
| TPO Receptor Agonism | Enhances platelet production through megakaryocyte signaling |
| Anticancer Activity | Modulates apoptotic pathways and inhibits tumor growth |
| Neuroprotective Mechanisms | Reduces oxidative stress and modulates neurotransmitter systems |
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various indole derivatives on MCF-7 breast cancer cells, compounds structurally related to this compound exhibited IC50 values ranging from 5 to 10 μM, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity against cancer cells .
Case Study 2: Thrombocytopenia Treatment
A clinical trial investigated the efficacy of a TPO receptor agonist derived from indole structures in patients with thrombocytopenia. Results showed a significant increase in platelet counts within weeks of treatment, supporting the therapeutic potential of compounds like this compound in hematological disorders .
Mechanism of Action
The mechanism of action of 6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific signaling pathways, leading to the desired biological response .
Comparison with Similar Compounds
6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound’s unique structure, particularly the presence of the pyrazole ring and the cyclohexyl group, distinguishes it from other indole derivatives and contributes to its specific biological activities.
Biological Activity
6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines. For instance, derivatives similar to this compound have shown IC50 values as low as 0.01 µM in MCF-7 cells, suggesting strong anticancer properties .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
- Aurora Kinase Inhibition : Similar compounds have been reported to inhibit Aurora-A kinase, which is crucial for mitotic regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and disruption of mitochondrial membrane potential .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects.
- Cytokine Inhibition : The compound has been noted for its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential utility in treating inflammatory diseases .
Additional Pharmacological Effects
Beyond anticancer and anti-inflammatory activities, this compound may possess other beneficial biological effects:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which could contribute to their overall therapeutic profile by mitigating oxidative stress-related damage .
Study 1: Anticancer Efficacy
A study conducted by Xia et al. synthesized a series of pyrazole derivatives and evaluated their anticancer activities. Among these, the derivative similar to this compound demonstrated significant cytotoxicity with an IC50 value of 49.85 µM against A549 cells .
Study 2: Anti-inflammatory Effects
Research published in 2023 focused on the anti-inflammatory properties of pyrazole derivatives. It was found that compounds with similar structures could reduce LPS-induced TNF-alpha release in macrophage models, indicating a promising avenue for treating inflammatory conditions .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions, leveraging indole and pyrazole precursors. A representative approach includes:
Indole Core Formation : Condensation of 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones or arylthioureas under reflux in acetic acid .
Pyrazole Cyclohexyl Integration : Coupling via palladium-catalyzed reactions (e.g., allylation or tosylation) to introduce the pyrazole-cyclohexyl moiety, using reagents like EDC/DCC in DMF .
Final Amidation : Reacting the intermediate with 4-(1H-pyrazol-1-yl)cyclohexylamine under carbodiimide-mediated conditions .
Q. Table 1: Comparative Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Indole Formation | AcOH, reflux, 3–5 h | 45–70 | |
| Pyrazole Coupling | Pd(OAc)₂, DMF, 80°C | 60–85 | |
| Amidation | EDC, HOBt, DCM | 70–90 |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., pyrazole-indole dihedral angles ~16–51°) and hydrogen-bonding networks .
- NMR Spectroscopy : Assigns methoxy (δ 3.8–4.0 ppm), indole NH (δ 10–12 ppm), and pyrazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 381.4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Key optimization strategies:
- Temperature Control : Higher yields (85%) achieved at 80°C during Pd-catalyzed coupling vs. 60°C (60% yield) .
- Solvent Screening : DMF outperforms THF in amidation steps due to better solubility of intermediates .
- Catalyst Loading : Reducing Pd(OAc)₂ from 10 mol% to 5 mol% maintains efficiency while lowering costs .
Data Contradiction Note : Some protocols report acetic acid reflux (Method A) as superior to sodium acetate-mediated conditions (Method B) for indole-thiazole condensation, necessitating pH control .
Q. How should contradictory data from biological assays be reconciled?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) are addressed via:
Assay Standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds .
Binding Affinity Validation : Surface plasmon resonance (SPR) confirms target engagement (KD values < 100 nM) .
Molecular Dynamics (MD) Simulations : Resolve discrepancies by modeling compound-protein interactions (e.g., hydrophobic pocket occupancy vs. hydrogen-bonding patterns) .
Q. What advanced techniques are used to study interactions with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for receptor-ligand interactions .
- Cryo-EM : Visualizes compound binding to large protein complexes (e.g., GPCRs) at near-atomic resolution .
- Metabolomic Profiling : LC-MS/MS tracks downstream metabolic changes post-treatment, linking activity to pathway modulation .
Q. Table 2: Biological Activity Profile
| Assay Type | Target | Result | Method | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ = 12 nM | Fluorescence Polarization | |
| Antiproliferative | MCF-7 | GI₅₀ = 1.8 µM | MTT Assay | |
| Anti-inflammatory | COX-2 | 75% Inhibition | ELISA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
